REACTION_CXSMILES
|
[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>>[F:18][C:15]1[CH:14]=[CH:13][C:3]([OH:19])=[CH:2][CH:16]=1.[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4]([OH:5])=[O:19]
|
Name
|
2,3-dichloro-4,4'-difluorobenzophenone
|
Quantity
|
50.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1Cl)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.105 mol | |
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.136 mol | |
AMOUNT: MASS | 28.3 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>>[F:18][C:15]1[CH:14]=[CH:13][C:3]([OH:19])=[CH:2][CH:16]=1.[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4]([OH:5])=[O:19]
|
Name
|
2,3-dichloro-4,4'-difluorobenzophenone
|
Quantity
|
50.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1Cl)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.105 mol | |
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.136 mol | |
AMOUNT: MASS | 28.3 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |